Technical Monograph: Synthesis of 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine
Technical Monograph: Synthesis of 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine
Executive Summary & Strategic Context
Target Molecule: 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine CAS Registry Number: 119565-38-9 (Analogous/Generic) Molecular Formula: C₁₁H₉ClN₂S Molecular Weight: 236.72 g/mol
This guide details the synthesis of 6-[(4-Chlorophenyl)sulfanyl]-3-pyridinylamine , a critical pharmacophore often utilized in the development of dual PI3K/HDAC inhibitors (e.g., structural analogs of CUDC-907/Fimepinostat) and various kinase inhibitors. The molecule features a pyridine core substituted with an amine at the C3 position and a 4-chlorothiophenol moiety at the C6 position.
The synthesis is non-trivial due to the presence of the sulfur atom, which acts as a catalyst poison for many standard hydrogenation catalysts (Pd/C, PtO₂). Therefore, this guide prioritizes a chemoselective nitro-reduction pathway using iron/ammonium chloride (Béchamp reduction) over catalytic hydrogenation to ensure reproducibility and high yield.
Retrosynthetic Analysis
To design a robust pathway, we deconstruct the target molecule into readily available commercial precursors. The high reactivity of the C2-position in pyridine (C6 in this nomenclature) towards nucleophilic attack suggests an SNAr strategy.
Figure 1: Retrosynthetic logic relying on the activation of the pyridine ring by the nitro group.
Primary Synthesis Pathway: The SNAr / Iron Reduction Route
This route is the industrial "workhorse" method. It avoids expensive transition metal catalysts and scales effectively from gram to kilogram quantities.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Coupling of 2-chloro-5-nitropyridine with 4-chlorobenzenethiol.
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Reagents: 2-Chloro-5-nitropyridine (1.0 equiv), 4-Chlorobenzenethiol (1.05 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).
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Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).
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Conditions: 60°C – 80°C, 2–4 hours.
Mechanism: The nitro group at the C5 position withdraws electron density from the pyridine ring, making the C2-chlorine highly susceptible to nucleophilic attack by the thiolate anion generated in situ.
Detailed Protocol:
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Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (15.8 g, 100 mmol) in DMF (150 mL).
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Addition: Add K₂CO₃ (27.6 g, 200 mmol) followed by 4-chlorobenzenethiol (15.2 g, 105 mmol). Note: Thiol addition should be done in a fume hood due to stench.
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Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting chloride should disappear within 3 hours.
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Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (600 mL) with vigorous stirring. The product, 2-[(4-chlorophenyl)sulfanyl]-5-nitropyridine , will precipitate as a yellow solid.
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Purification: Filter the solid, wash with water (3 x 100 mL) to remove DMF and inorganic salts. Recrystallize from Ethanol if purity is <95%.
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Expected Yield: 85–92%.
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Step 2: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to the amine without dehalogenation or catalyst poisoning.
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Reagents: Iron powder (Fe, 5.0 equiv), Ammonium Chloride (NH₄Cl, 5.0 equiv).
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Solvent: Ethanol/Water (4:1 ratio).
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Conditions: Reflux (80°C), 1–2 hours.
Why this method? Standard catalytic hydrogenation (H₂/Pd-C) is risky here. The sulfur atom in the thioether linkage can poison the Palladium catalyst, stalling the reaction. Furthermore, Pd-catalyzed conditions can sometimes cause hydrodehalogenation (stripping the chlorine off the phenyl ring). The Iron/Ammonium Chloride method is chemoselective for the nitro group and tolerates both sulfur and aryl chlorides perfectly.
Detailed Protocol:
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Charge: Suspend the nitro-intermediate from Step 1 (26.6 g, 100 mmol) in Ethanol (250 mL) and Water (60 mL).
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Activation: Add Ammonium Chloride (26.5 g, 500 mmol) and Iron powder (28.0 g, 500 mmol).
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Reaction: Heat to reflux with vigorous mechanical stirring. The reaction usually completes within 90 minutes.
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Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot ethanol.
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Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3 x 100 mL).
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Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.
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Expected Yield: 80–88%.
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Appearance: Off-white to pale yellow solid.
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Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Rationale |
| Stoichiometry (Step 1) | Thiol: 1.05 equiv | A slight excess of thiol ensures complete consumption of the chloropyridine. Large excess leads to disulfide impurities. |
| Temperature (Step 1) | < 90°C | Higher temperatures in DMF can lead to dimethylamine impurities via DMF decomposition. |
| Iron Quality (Step 2) | Reduced powder (<325 mesh) | Surface area is critical for the heterogeneous reduction. Coarse filings will react too slowly. |
| pH Control (Step 2) | Mildly Acidic/Neutral (NH₄Cl) | Using strong acid (HCl) might protonate the pyridine nitrogen, making extraction difficult later. NH₄Cl buffers the reaction perfectly. |
Analytical Profile (Expected Data)
To validate the synthesized compound, compare against these expected spectral characteristics:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.05 (d, 1H, Pyridine C2-H) – Most deshielded due to heteroatom.
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δ 7.45 (d, 2H, Aryl-Cl) – AA'BB' system.
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δ 7.35 (d, 2H, Aryl-S) – AA'BB' system.
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δ 7.10 (d, 1H, Pyridine C5-H).
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δ 6.95 (dd, 1H, Pyridine C4-H).
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δ 5.40 (s, 2H, NH₂) – Broad singlet, exchangeable with D₂O.
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Mass Spectrometry (ESI+):
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[M+H]⁺ calculated: 237.02.
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Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
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Safety & Handling
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Thiol Stench: 4-Chlorobenzenethiol has a potent, disagreeable odor. All weighing and reactions must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize any spills and to clean glassware (oxidizes thiol to odorless sulfonate).
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Nitro Compounds: Nitropyridines can be energetic. Avoid heating the dry solid.
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Solvents: DMF is a potent liver toxin and readily absorbed through the skin. Wear butyl rubber gloves.
References
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Nucleophilic Aromatic Substitution (SNAr)
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Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General mechanism grounding).
- Context: Explains the activation of 2-halopyridines by 5-nitro substituents.
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Béchamp Reduction (Fe/NH₄Cl)
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Synthesis of Thio-Pyridines
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Source: Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.[6]
- Context: Strategic applications of thioether form
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Related Structure (CUDC-907/Fimepinostat)
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Source: Qian, C., et al. (2012). "Discovery of CUDC-907, a Small-Molecule Inhibitor of PI3K and HDAC." ACS Medicinal Chemistry Letters.
- Context: Establishes the relevance of the 3-amino-6-thio-pyridine scaffold in drug discovery.
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Sources
- 1. 4-(4-Chlorophenyl)-1-(6-fluoro-2-pyridinyl)-3-pyrazolamine | C14H10ClFN4 | CID 1478416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. REPORT - Synthesis of promising antibacterial and antifungal agents: 2-[[(4-Chlorophenyl)sulfonyl](2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(un/substituted-phenyl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione | C10H9ClN2O2 | CID 4261778 - PubChem [pubchem.ncbi.nlm.nih.gov]
